1-Bromo-6-nitronaphthalene
Description
Significance of Halogenated and Nitrated Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry
Halogenated and nitrated naphthalene derivatives are particularly significant in modern organic chemistry. The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of transformations, most notably cross-coupling reactions and nucleophilic substitutions. researchgate.netevitachem.com This reactivity allows for the construction of more complex molecular architectures.
The nitro group, an electron-withdrawing group, profoundly influences the electronic properties of the naphthalene ring system. This electronic perturbation can activate the aromatic system towards certain reactions and is a key feature in the design of materials with specific optical and electronic properties. Furthermore, the nitro group can be readily reduced to an amino group, a common functional group in pharmaceuticals and dyes. evitachem.com
The combination of both a halogen and a nitro group on the naphthalene scaffold, as seen in 1-Bromo-6-nitronaphthalene, creates a versatile building block with a rich and varied reaction chemistry. evitachem.com The interplay between the directing effects of the bromo and nitro substituents governs the regioselectivity of further chemical modifications.
Historical Context and Evolution of Research on Substituted Naphthalenes
Research into substituted naphthalenes has a long and storied history, dating back to the early days of organic chemistry when naphthalene was first isolated from coal tar. ijrpr.com Initial studies focused on understanding the fundamental reactivity of the naphthalene ring, particularly electrophilic aromatic substitution reactions. ijrpr.com Over the years, the development of new synthetic methodologies has enabled the preparation of a wide range of substituted naphthalenes with precise control over the substitution pattern. researchgate.netsci-hub.se
A pivotal moment in naphthalene chemistry was the development of the Diels-Alder reaction using 2-pyrone with benzyne, reported by Wittig and Hoffmann in 1962, which provided a novel route to naphthalene synthesis. rsc.org More recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and C-H functionalization, which have greatly expanded the toolkit for synthesizing highly functionalized naphthalenes. researchgate.net The study of compounds like this compound is a continuation of this long tradition, driven by the ongoing search for new molecules with unique properties and applications. evitachem.com
Overview of Key Research Domains Relevant to this compound
The research surrounding this compound and related compounds spans several key domains:
Synthetic Methodology: A primary area of research is the development of efficient and selective methods for the synthesis of this compound and its derivatives. evitachem.comrsc.org This includes the optimization of nitration and bromination reactions, as well as the exploration of novel synthetic routes.
Reaction Chemistry: Understanding the reactivity of this compound is crucial for its application as a synthetic intermediate. evitachem.com Researchers investigate its participation in various reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, and metal-catalyzed cross-coupling reactions. evitachem.com
Materials Science: The electronic properties imparted by the nitro and bromo substituents make this compound and its derivatives of interest in the field of materials science. Research in this area explores their potential use in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Polyfunctionalized naphthalenes are a common motif in pharmacologically active molecules. researchgate.net While specific applications for this compound in this area are still emerging, it serves as a valuable scaffold for the synthesis of new compounds with potential biological activity. lookchem.com
Chemical and Physical Properties of this compound
This compound is a yellowish solid with the chemical formula C₁₀H₆BrNO₂. evitachem.com It is identified by the CAS number 67878-75-5. evitachem.comchemicalbook.com Its molecular structure consists of a naphthalene ring system substituted with a bromine atom at the 1-position and a nitro group at the 6-position.
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | ~252.07 g/mol |
| Appearance | Yellowish solid |
| Boiling Point | 363.8 °C |
| Flash Point | 173.8 °C |
| Density | 1.662 g/cm³ |
| Solubility | Generally insoluble in water, soluble in organic solvents like ethanol (B145695) and acetone. |
Data sourced from multiple references. evitachem.comechemi.com
Synthesis and Reactions
The primary method for synthesizing this compound involves the bromination of 6-nitronaphthalene. evitachem.com This reaction typically employs bromine (Br₂) as the halogenating agent, often with a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). evitachem.com Careful control of the reaction temperature is essential to achieve selective bromination at the desired position and to prevent the formation of polybrominated byproducts. evitachem.com
An alternative approach involves the diazotization of 6-nitro-1-naphthylamine followed by a Sandmeyer-type reaction. rsc.org
This compound is a versatile intermediate in organic synthesis due to the reactivity of both the bromine atom and the nitro group. evitachem.com
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. For instance, reaction with cyanides can lead to the formation of nitriles. evitachem.com
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst. evitachem.com This transformation is a key step in the synthesis of various amino-substituted naphthalenes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODGOFXISHGVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704751 | |
| Record name | 1-Bromo-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67878-75-5 | |
| Record name | 1-Bromo-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 Bromo 6 Nitronaphthalene
Multi-Step Synthesis from Pre-functionalized Naphthalene (B1677914) Precursors
Due to the regiochemical limitations of direct synthesis, multi-step pathways starting from pre-functionalized naphthalenes are generally required to synthesize 1-bromo-6-nitronaphthalene. These methods allow for greater control over the final substitution pattern.
A potential multi-step route involves the concept of ipso-nitration, where a substituent other than hydrogen, such as a halogen, is replaced by a nitro group. Starting with 1,6-dibromonaphthalene, a selective ipso-nitration could theoretically replace one of the bromine atoms. Research has shown that catalytic ipso-substitution of bromo-derivatives of naphthalene can be achieved using reagents like potassium nitrite (B80452) (KNO₂) in the presence of a copper(II) triflate catalyst. scitepress.org However, controlling the reaction to achieve mono-nitration at a specific position while the other bromine remains can be challenging and may result in a mixture of products. This pathway remains a less common approach for the synthesis of this specific isomer.
A more reliable and widely applicable multi-step strategy involves the transformation of an amino group on a nitrated naphthalene core. The Sandmeyer reaction, which converts an aryl diazonium salt into an aryl halide, is a cornerstone of this approach. wikipedia.orgnih.govmasterorganicchemistry.com
The synthesis of this compound can be effectively achieved starting from 6-nitro-1-naphthylamine (also known as 1-amino-6-nitronaphthalene). The key steps are:
Diazotization : The primary amino group of 6-nitro-1-naphthylamine is converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas and forming the desired this compound. masterorganicchemistry.com
This sequence is highly effective because the positions of the functional groups are established by the choice of the starting material, bypassing the regioselectivity issues of direct electrophilic substitution. The synthesis of the 6-nitro-1-naphthylamine precursor itself is a critical part of this pathway.
Syntheses commencing from 1,8-naphthalic anhydride (B1165640) derivatives represent another class of multi-step strategies. These methods involve functionalizing the robust anhydride core and subsequently removing the anhydride functionality. However, this approach is not suitable for preparing this compound.
For instance, a one-pot synthesis can produce 3-bromo-6-nitro-1,8-naphthalic anhydride from 1,8-naphthalic anhydride via sequential nitration and bromination. youtube.com If the anhydride group (at positions 1 and 8) were to be removed through a process like thermal decarboxylation of the corresponding dicarboxylic acid, the resulting product would be 2-bromo-5-nitronaphthalene, based on the numbering of the parent naphthalene. The substitution pattern required for this compound cannot be readily accessed through the functionalization of the 1,8-naphthalic anhydride scaffold. Such decarboxylation reactions can also require harsh conditions that may not be compatible with the nitro group. wikipedia.orgmasterorganicchemistry.com
Advanced Synthetic Protocols and Catalytic Systems
The synthesis of specifically substituted naphthalenes, such as this compound, requires precise control over the introduction of functional groups. Advanced protocols are moving away from classical multi-step syntheses towards more streamlined and sophisticated methodologies.
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a significant advancement in chemical manufacturing. This approach enhances efficiency by minimizing the need for purification of intermediate compounds, which in turn reduces solvent waste and saves time and resources.
Further enhancing efficiency, microwave-assisted synthesis has emerged as a powerful technique. Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions with higher yields compared to conventional heating methods. jddhs.com The application of microwave energy to the synthesis of brominated aromatic compounds showcases its potential for accelerating key reaction steps in the production of this compound. jddhs.comresearchgate.net
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds to mitigate environmental impact. researchgate.netuni-saarland.de This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes. jddhs.comcuestionesdefisioterapia.com
A major focus in the synthesis of nitronaphthalenes is the replacement of traditional nitrating agents like mixed nitric and sulfuric acids, which are highly corrosive and produce significant acid waste. mdpi.com A greener alternative is the use of solid acid catalysts, such as zeolites. mdpi.com These materials are reusable, easily separated from the reaction mixture, and can be regenerated, making them an important contribution to clean technology in aromatic nitration. mdpi.com
Another green chemistry approach involves the use of alternative reaction media, such as ionic liquids. An environmentally friendly method for synthesizing 1,4-dibromonaphthalene (B41722) has been developed using 1,3-dialkylimidazolium and pyridinium (B92312) ionic liquids as catalysts, with water being the only byproduct. researchgate.net This "clean" methodology highlights the potential for using ionic liquids to develop more sustainable bromination processes applicable to nitronaphthalene derivatives.
The overarching goal of these methodologies is to improve atom economy—maximizing the incorporation of all materials used in the process into the final product—and to design safer chemical syntheses. cuestionesdefisioterapia.com
Development of Novel Catalysts for Regioselective Functionalization
Achieving high regioselectivity is crucial in the synthesis of polysubstituted naphthalenes like this compound. The development of novel catalysts that can direct functional groups to specific positions on the naphthalene ring is a key area of research. researchgate.net
For the initial nitration step, modified zeolite catalysts have demonstrated high efficiency and regioselectivity. For instance, HBEA zeolite modified with highly electronegative cations has been shown to be a highly efficient and reusable catalyst for the nitration of naphthalene. mdpi.com Under specific conditions, this catalytic system can achieve a high ratio of 1-nitronaphthalene (B515781) to 2-nitronaphthalene, which is a critical precursor for the target molecule. mdpi.com The shape-selectivity of zeolites helps control the position of nitration on the naphthalene core.
For the subsequent bromination step, various catalytic systems are employed to control the position of the bromine atom. While electrophilic aromatic bromination is a common method, achieving regioselectivity on an already substituted naphthalene ring requires careful selection of catalysts and conditions. mdpi.comresearchgate.net Lewis acid catalysts are often required for the halogenation of polynuclear aromatics. pharmacyfreak.com Research into solid catalysts, including acidic clays (B1170129) and other structured materials, has shown that the catalyst choice can significantly influence the isomeric distribution of brominated naphthalene products. researchgate.net
The table below summarizes the performance of different zeolite catalysts in the mononitration of naphthalene, a key step in the synthesis of this compound.
| Catalyst | Naphthalene Conversion (%) | 1-Nitronaphthalene Yield (%) | 1-NN/2-NN Selectivity Ratio | Reference |
| HBEA-25 | 71.8 | 68.2 | 19.2 | mdpi.com |
| CeBEA-25 | 77.6 | 73.8 | 6.81 | mdpi.com |
| CuBEA-25 | 85.3 | 80.9 | 5.96 | mdpi.com |
| HZSM-5 | 65.2 | 60.1 | 11.6 | mdpi.com |
This interactive table allows for the comparison of catalyst performance, highlighting how catalyst modification can tune both yield and, crucially, the regioselectivity of the reaction.
Reactivity Profiles and Transformative Pathways of 1 Bromo 6 Nitronaphthalene
Nucleophilic Aromatic Substitution Reactions
The presence of a strongly electron-withdrawing nitro group makes the naphthalene (B1677914) ring electron-deficient, thereby activating it for nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org This class of reactions is fundamental to the functionalization of 1-bromo-6-nitronaphthalene.
The primary pathway for nucleophilic substitution on this compound is the bimolecular addition-elimination mechanism. chemistrysteps.comdalalinstitute.com This process is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. The electron-withdrawing nitro group is crucial for this step, as it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance. govtpgcdatia.ac.inlibretexts.org
The mechanism proceeds in two main steps:
Addition: A nucleophile attacks the C1 carbon, which is bonded to the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. nih.gov The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group. libretexts.org This initial addition is typically the slow, rate-limiting step of the reaction. nih.gov
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the final substituted product. chemistrysteps.com
A variety of strong and weak nucleophiles can be employed in this reaction, including alkoxides, amines, and thiolates, allowing for the introduction of diverse functional groups at the C1 position.
The nitro group's primary role in nucleophilic aromatic substitution is to activate the ring system. wikipedia.org While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can, in some cases, be displaced by a nucleophile. mdpi.com This reactivity is less common and typically requires highly activated substrates or specific reaction conditions. The strong electron-withdrawing nature of the nitro group makes the Ar–NO₂ bond subject to cleavage in certain cross-coupling reactions, further expanding its synthetic utility. acs.org Aromatic nitro compounds can also react explosively in the presence of strong bases like sodium hydroxide. noaa.gov
Reduction Chemistry of the Nitro Moiety
The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic route to valuable aminonaphthalene derivatives. The primary challenge in this transformation is achieving selectivity, ensuring the nitro group is reduced without affecting the carbon-bromine bond.
Chemoselective reduction is critical for preserving the bromine substituent, which can serve as a handle for subsequent functionalization, such as cross-coupling reactions. The goal is the exclusive conversion of the nitro group to an amine, yielding 1-bromo-6-aminonaphthalene. This transformation dramatically alters the electronic nature of the substituent, converting a strong electron-withdrawing group (NO₂) into a strong electron-donating group (NH₂). nih.gov This change in electronics significantly impacts the reactivity of the naphthalene ring in further reactions.
A variety of reducing agents can be employed to convert the nitro group to an amine, each with its own advantages regarding selectivity, reaction conditions, and functional group tolerance. wikipedia.org
| Reducing Agent/System | Typical Conditions | Selectivity Notes |
| Catalytic Hydrogenation | ||
| H₂ / Pd/C | Low pressure H₂, alcohol solvent | Highly efficient, but may cause hydrodehalogenation (loss of bromine). commonorganicchemistry.com |
| H₂ / Raney Nickel | Low pressure H₂, alcohol solvent | Often preferred over Pd/C to avoid dehalogenation of the C-Br bond. commonorganicchemistry.com |
| H₂ / PtO₂ (Adams' catalyst) | Low pressure H₂, various solvents | Effective for nitro group reduction. |
| Metal/Acid Combinations | ||
| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, heat | Classic, cost-effective method with good selectivity for nitro groups. |
| SnCl₂ / HCl | Concentrated HCl, alcohol solvent | A mild method that is selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |
| Zn / Acetic Acid or HCl | Acidic conditions, room temp or heat | Provides a mild method for reducing nitro groups. commonorganicchemistry.com |
| Other Reagents | ||
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild reagent, often used for selective reduction of one nitro group in dinitro compounds. |
| Sodium Sulfide (Na₂S) | Aqueous/alcoholic solution | Can offer high selectivity for nitro group reduction. commonorganicchemistry.com |
The choice of reagent is critical. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is highly effective for nitro reduction but carries a significant risk of simultaneously removing the bromine atom through hydrodehalogenation. commonorganicchemistry.com In contrast, reagents like iron in acidic media or tin(II) chloride (SnCl₂) are well-known for their excellent chemoselectivity, making them ideal for the synthesis of 1-bromo-6-aminonaphthalene. commonorganicchemistry.com Raney nickel is also a suitable catalyst for hydrogenation as it is less prone to causing dehalogenation compared to palladium. commonorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecular architectures from the bromo-nitronaphthalene scaffold. nih.govresearchgate.net The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org
Below is a summary of key palladium-catalyzed cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄). libretexts.orgwikipedia.org |
| Heck Reaction | Alkene | C-C | Pd(OAc)₂ or PdCl₂, often with a phosphine ligand, and a base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with a Cu(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized bulky phosphine ligand (e.g., XPhos, BINAP) and a strong base (e.g., NaOtBu). wikipedia.orgorganic-chemistry.org |
These reactions demonstrate the versatility of this compound as a building block in organic synthesis. For example, a Suzuki coupling could be used to synthesize a biaryl system, while a Buchwald-Hartwig amination would allow for the direct formation of an arylamine. wikipedia.orgnih.gov The continued development of new ligands and catalysts has expanded the scope of these reactions to include a wide array of coupling partners under increasingly mild conditions. beilstein-journals.org
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. researchgate.netmdpi.com While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, its behavior can be predicted based on established principles for similar electron-deficient aryl halides.
Successful coupling would require careful optimization of the catalyst system, base, and solvent. Typical conditions for substrates of this nature involve a palladium precursor and a suitable phosphine ligand.
| Component | Example | Purpose/Comment |
|---|---|---|
| Aryl Halide | This compound | Electron-deficient substrate. |
| Boronic Acid/Ester | Arylboronic acid | Coupling partner providing the new carbon framework. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. researchgate.net |
| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and influences reaction kinetics. |
Buchwald-Hartwig Amination Studies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, forming aryl amines from aryl halides and primary or secondary amines. researcher.life As with the Suzuki coupling, while specific procedural reports for this compound are scarce, its reactivity is well-predicted by general principles. The C-Br bond is activated by the nitro group, making it a suitable electrophile for this transformation.
The reaction typically requires a palladium source, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines such as XPhos and t-BuXPhos often proving effective for coupling with challenging substrates. nih.gov The base, commonly a strong one like sodium tert-butoxide, is necessary to deprotonate the amine and facilitate the catalytic cycle. nih.gov Given the presence of the nitro group, careful selection of reaction conditions would be necessary to avoid potential side reactions. Recent advancements have even explored the use of nitroarenes themselves as coupling partners in Buchwald-Hartwig-type reactions, underscoring the relevance of this functionality in C-N bond formation. rsc.org
| Component | Example | Purpose/Comment |
|---|---|---|
| Aryl Halide | This compound | Activated electrophilic partner. |
| Amine | Primary or secondary alkyl/arylamines | Nitrogen source for the C-N bond. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst for the reaction. |
| Ligand | XPhos, t-BuXPhos, BINAP | Crucial for catalyst activity and stability. nih.gov |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine nucleophile. nih.gov |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are common. nih.gov |
Other Significant Functionalization and Derivatization Reactions
Beyond palladium-catalyzed cross-coupling, the distinct functional groups of this compound allow for a range of other transformations.
Elaboration of the Naphthalene Core Structure
The nitro group on the naphthalene core is a versatile functional handle that can be readily transformed. A key reaction is its reduction to an amino group. Research has shown that this compound can be effectively reduced to 6-amino-1-bromonaphthalene using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). mdpi.com
This transformation from a nitro to an amino group fundamentally alters the electronic properties of the naphthalene ring, converting a strongly deactivating group into a strongly activating one. The resulting 6-amino-1-bromonaphthalene can undergo further derivatization. For instance, the amino group can be alkylated; treatment with 1-iodobutane (B1219991) leads to the formation of 1-bromo-6-N,N-dibutylaminonaphthalene. mdpi.com These reactions demonstrate how the naphthalene core can be chemically elaborated by leveraging the reactivity of the nitro substituent while leaving the bromine atom intact for subsequent transformations.
Strategic Role in Sequential Organic Transformations
The orthogonal reactivity of the bromo and nitro groups makes this compound an excellent intermediate for sequential organic transformations, where each group is addressed in a separate step to build molecular complexity.
A clear example of this strategy is found in the synthesis of ANNINE dyes, which are used in cellular imaging. mdpi.com In this multi-step synthesis, this compound serves as a critical starting material. mdpi.com The synthetic sequence strategically begins with the modification of the nitro group:
Reduction: The nitro group of this compound is first reduced to an amine, yielding 6-amino-1-bromonaphthalene. mdpi.com
Functionalization of the Amine: The newly formed amino group is then functionalized, for example, by alkylation. mdpi.com
Only after the nitro group has been transformed is the bromine atom addressed. The C-Br bond is later converted into other functional groups, such as cyano (-CN) or hydroxymethyl (-CH₂OH) groups, which are then used in subsequent coupling reactions (e.g., a Wittig reaction) to complete the synthesis of the final dye molecule. mdpi.com This synthetic route highlights the strategic value of this compound, where the nitro group is used first to build one part of the target molecule, and the bromo group is reserved for a later, distinct transformation.
Role As a Versatile Synthetic Intermediate and Building Block
Precursor for Advanced Naphthalene-Based Scaffolds and Frameworks
The naphthalene (B1677914) core is a prevalent motif in many biologically active compounds and functional materials. The ability to selectively functionalize this core is crucial for the development of new chemical entities. 1-Bromo-6-nitronaphthalene serves as an ideal starting material for creating diverse naphthalene-based scaffolds.
The bromine atom at the 1-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the formation of biaryl structures. For instance, the coupling of a bromo-naphthalene precursor with various arylboronic acids can yield a library of diverse compounds. nih.gov While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity of bromonaphthalenes in such transformations is well-established. nih.govresearchgate.net
Furthermore, the nitro group at the 6-position can be reduced to an amino group, which can then be further functionalized. This amino group can participate in a variety of reactions, including amide bond formation, sulfonylation, and the synthesis of heterocyclic rings. This sequential functionalization strategy allows for the construction of highly substituted and complex naphthalene derivatives that would be difficult to access through other synthetic routes.
Contribution to the Synthesis of Complex Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a class of compounds with significant interest due to their unique electronic and photophysical properties. This compound can serve as a key building block in the synthesis of larger, more complex polycyclic systems.
The bromo functionality allows for the annulation of additional rings onto the naphthalene core through various cross-coupling strategies. For example, intramolecular Heck reactions of appropriately substituted derivatives of this compound could, in principle, lead to the formation of new five- or six-membered rings, thereby extending the polycyclic framework. While direct examples involving this compound are scarce in the literature, the general applicability of the Heck reaction for the synthesis of complex ring systems is a cornerstone of modern organic synthesis.
Moreover, the nitro group can be a precursor to other functionalities that can participate in cyclization reactions. For instance, reduction of the nitro group to an amine, followed by condensation with a suitable carbonyl compound, can lead to the formation of nitrogen-containing heterocyclic rings fused to the naphthalene system.
Utility in the Construction of Functional Organic Molecules
The term "functional organic molecules" encompasses a broad range of compounds designed for specific applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular sensors. The structural features of this compound make it an attractive starting point for the synthesis of such molecules.
The combination of a naphthalene scaffold with strategically placed functional groups can impart desirable photophysical or biological properties. The bromo and nitro groups on this compound can be independently and selectively manipulated to introduce a variety of substituents that can tune the electronic and steric properties of the final molecule. For example, the introduction of electron-donating or electron-withdrawing groups via Suzuki coupling at the bromine position, coupled with transformations of the nitro group, can lead to molecules with tailored absorption and emission characteristics suitable for optoelectronic applications.
Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromo 6 Nitronaphthalene
Comprehensive Vibrational Spectroscopy in Conjunction with Computational Methods (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of a compound. When paired with computational approaches such as Density Functional Theory (DFT), a detailed assignment of fundamental vibrational modes becomes possible. researchgate.net For 1-Bromo-6-nitronaphthalene, the vibrational spectrum is characterized by modes originating from the naphthalene (B1677914) core, the nitro (NO₂) group, and the carbon-bromine (C-Br) bond.
Experimental spectra are often interpreted with the aid of computational predictions, which calculate vibrational frequencies and intensities. nih.gov These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.netnih.gov
The key vibrational modes for this compound can be categorized as follows:
Naphthalene Ring Vibrations : The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the fused aromatic rings typically occur in the 1625-1430 cm⁻¹ range. scialert.net Ring breathing modes and other deformations occur at lower wavenumbers.
Nitro Group (NO₂) Vibrations : The nitro group is characterized by two strong stretching vibrations. The asymmetric stretching mode (ν_as_(NO₂)) is typically observed in the 1560-1520 cm⁻¹ region, while the symmetric stretching mode (ν_s_(NO₂)) appears in the 1355-1345 cm⁻¹ range. These bands are often very intense in the IR spectrum. researchgate.net Additionally, scissoring, wagging, and rocking modes for the NO₂ group appear at lower frequencies.
C-Br Vibrations : The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom.
Below is a table summarizing the expected key vibrational modes for this compound based on data from related compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| NO₂ Asymmetric Stretch | 1560 - 1520 | IR (Strong) |
| Aromatic C=C Stretch | 1625 - 1430 | IR, Raman |
| NO₂ Symmetric Stretch | 1355 - 1345 | IR (Very Strong), Raman |
| C-H In-plane Bending | 1300 - 1000 | IR, Raman |
| C-H Out-of-plane Bending | 900 - 675 | IR (Strong) |
| C-Br Stretch | 600 - 500 | IR, Raman (Strong) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Structural Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structural connectivity of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped out, confirming the substitution pattern of the naphthalene ring.
For this compound, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the six protons on the substituted naphthalene core. The electron-withdrawing effects of the nitro and bromo groups will cause the protons to shift downfield compared to unsubstituted naphthalene. The proton ortho to the nitro group is expected to be the most deshielded. The splitting pattern, governed by spin-spin coupling between adjacent protons, would be complex, likely showing a series of doublets and doublets of doublets, which allows for unambiguous assignment.
The ¹³C NMR spectrum would display ten signals for the ten carbon atoms of the naphthalene skeleton, as the substitution pattern renders them all chemically inequivalent. The carbon atoms directly bonded to the bromine (C1) and nitro group (C6) would have their chemical shifts significantly influenced. The C1 signal would be shifted upfield due to the heavy atom effect of bromine, while the C6 signal would be shifted downfield by the electron-withdrawing nitro group.
The following tables predict the expected NMR data for this compound.
Predicted ¹H NMR Data
| Proton | Expected Chemical Shift (δ ppm) Range | Expected Splitting Pattern |
| H-2 | 7.6 - 7.9 | Doublet (d) |
| H-3 | 7.4 - 7.7 | Doublet of Doublets (dd) |
| H-4 | 8.0 - 8.3 | Doublet (d) |
| H-5 | 8.3 - 8.6 | Doublet (d) |
| H-7 | 7.8 - 8.1 | Doublet of Doublets (dd) |
| H-8 | 8.1 - 8.4 | Doublet (d) |
Predicted ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ ppm) Range |
| C-1 | 118 - 122 |
| C-2 | 128 - 132 |
| C-3 | 125 - 129 |
| C-4 | 129 - 133 |
| C-4a | 130 - 135 |
| C-5 | 124 - 128 |
| C-6 | 145 - 150 |
| C-7 | 122 - 126 |
| C-8 | 127 - 131 |
| C-8a | 132 - 136 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A crystallographic study of this compound would reveal:
Molecular Conformation : It would confirm the planarity of the naphthalene ring system and determine the orientation of the nitro group relative to the plane.
Bond Parameters : Precise measurements of C-C, C-H, C-N, N-O, and C-Br bond lengths and the angles between them would provide insight into the electronic effects of the substituents on the aromatic system.
Intermolecular Interactions : The analysis would elucidate the crystal packing arrangement. This includes identifying and quantifying non-covalent interactions such as π-π stacking between the naphthalene rings of adjacent molecules, as well as potential halogen bonding involving the bromine atom. scienceasia.org These interactions are crucial in governing the physical properties of the material.
For illustrative purposes, a table of the type of data that would be obtained from such a study is shown below.
| Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-N). |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-C-Br). |
| Intermolecular Distances (Å) | Distances between atoms of neighboring molecules, indicating interactions like π-stacking or halogen bonds. |
Application of Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the context of this compound, MS is vital for confirming the successful synthesis of the target molecule by identifying its molecular ion peak and for monitoring reaction progress.
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak will appear as a doublet of nearly equal intensity at m/z 251 and m/z 253.
The fragmentation of nitronaphthalene derivatives is well-documented. researchgate.netresearchgate.net The primary fragmentation pathways typically involve the loss of the nitro group and subsequent rearrangements. Key expected fragmentation steps for this compound include:
Loss of a nitro group (•NO₂), leading to a fragment ion at m/z 205/207.
Loss of nitric oxide (•NO), resulting in a [M-NO]⁺ ion at m/z 221/223.
Loss of a neutral carbon monoxide (CO) molecule from the [M-NO]⁺ fragment, a common rearrangement in nitronaphthalenes, would yield an ion at m/z 193/195. researchgate.netresearchgate.net
Loss of the bromine atom (•Br) from the molecular ion would give a fragment at m/z 172.
A table of the principal ions expected in the mass spectrum of this compound is provided below.
| Ion | m/z (mass/charge ratio) | Identity |
| [C₁₀H₆⁷⁹BrNO₂]⁺˙ | 251 | Molecular Ion (M⁺˙) |
| [C₁₀H₆⁸¹BrNO₂]⁺˙ | 253 | Molecular Ion (M⁺˙) |
| [C₁₀H₆⁷⁹BrO]⁺ | 221 | [M - NO]⁺ |
| [C₁₀H₆⁸¹BrO]⁺ | 223 | [M - NO]⁺ |
| [C₁₀H₆⁷⁹Br]⁺ | 205 | [M - NO₂]⁺ |
| [C₁₀H₆⁸¹Br]⁺ | 207 | [M - NO₂]⁺ |
| [C₉H₆⁷⁹BrO]⁺ | 193 | [M - NO - CO]⁺ |
| [C₉H₆⁸¹BrO]⁺ | 195 | [M - NO - CO]⁺ |
| [C₁₀H₆NO₂]⁺ | 172 | [M - Br]⁺ |
Theoretical and Computational Chemistry Investigations of 1 Bromo 6 Nitronaphthalene
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are essential tools for understanding the molecular and electronic structure of compounds like 1-bromo-6-nitronaphthalene. nih.gov These computational methods, particularly those based on Density Functional Theory (DFT), allow for the prediction of various molecular properties, offering insights into the molecule's stability, reactivity, and electronic behavior. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comyoutube.com The energy and localization of these orbitals are crucial in determining the electronic and optical properties of a molecule. rsc.org
For aromatic compounds like naphthalene (B1677914) derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). youtube.comsamipubco.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. samipubco.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and prone to reaction.
In this compound, the presence of the electron-withdrawing nitro (NO₂) group and the bromo (Br) substituent significantly influences the FMOs. The strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, increasing the molecule's electrophilicity. The naphthalene core itself will largely constitute the HOMO. Computational studies on related nitronaphthalene systems confirm that the introduction of a nitro group generally decreases the HOMO-LUMO gap, which has profound implications for the molecule's photophysical properties. nih.gov
| Parameter | Symbol | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons; relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital devoid of electrons; relates to the ability to accept electrons. |
| Energy Gap | Egap | The energy difference between the LUMO and HOMO (ELUMO - EHOMO); indicates chemical stability and reactivity. |
| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |
| Electron Affinity | EA | The energy released when an electron is added to the molecule (approximated as -ELUMO). |
| Global Hardness | η | A measure of resistance to charge transfer (approximated as (IP - EA) / 2). samipubco.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net
For this compound, the MEP map would be characterized by distinct regions of varying potential:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this molecule, the most negative potential is expected to be localized around the oxygen atoms of the nitro group due to their high electronegativity.
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the naphthalene ring and the region around the nitro group's nitrogen atom would likely exhibit positive electrostatic potential.
Neutral Regions (Green): These areas represent regions of moderate, near-zero potential, typically found over the carbon framework of the naphthalene rings.
Natural Bond Orbital (NBO) analysis is another computational technique that provides detailed information about charge distribution by calculating the effective charges on individual atoms. nih.gov For this compound, NBO analysis would quantify the electron-withdrawing effect of the nitro group, showing a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms. The carbon atom attached to the nitro group would also be rendered more electropositive.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the mechanisms of chemical reactions. mdpi.com It allows for the calculation of geometries of reactants, products, and transition states, providing insights into reaction pathways, activation energies, and reaction thermodynamics. chemrxiv.org
While specific DFT studies on the reaction mechanisms of this compound are not detailed in the provided search results, DFT can be applied to explore several potential reactions. One key area of interest for halo-aromatic compounds is the cleavage of the carbon-halogen bond. A DFT study on the related compound 1-bromo-2-methylnaphthalene (B105000) radical anion investigated the dissociation of the carbon-bromine bond. mdpi.com The study proposed a stepwise mechanism where a one-electron reduction of the parent molecule yields a transient radical anion, which then undergoes cleavage of the C-Br bond to form a bromide anion and an organic radical. mdpi.com
Applying a similar theoretical approach to this compound could elucidate the mechanism of its reductive dehalogenation. DFT calculations could map the potential energy surface for the C-Br bond dissociation, identifying the transition state and calculating the activation barrier for this process. The presence of the strongly electron-accepting nitro group would likely influence the stability of the intermediate radical anion and, consequently, the kinetics of the bond cleavage.
Excited State Photophysics and Non-adiabatic Dynamics of Nitronaphthalene Chromophores
The photophysics of nitronaphthalene derivatives are dominated by the profound influence of the nitro group, which introduces efficient pathways for non-radiative decay of the excited states. acs.org These compounds are characterized by extremely fast deactivation of their first singlet excited state (S₁), primarily through intersystem crossing to the triplet manifold. nih.gov
Nitronaphthalene derivatives are known to populate their triplet states with high efficiency upon photoexcitation through ultrafast intersystem crossing (ISC). nih.gov This process, which involves a change in the molecule's spin state from singlet to triplet, occurs on a femtosecond timescale (less than 100 fs in the case of 1-nitronaphthalene), making it one of the fastest ISC rates measured for an organic molecule. acs.orgnih.govresearchgate.net
The efficiency of this ISC is attributed to several factors:
Small Energy Gap: There is a very small energy gap between the initially populated singlet excited state (S₁) and a higher-lying receiver triplet state (Tₙ). acs.org This near-isoenergetic condition facilitates the transition between the two states.
Spin-Orbit Coupling (SOC): The nitro group induces a partial n-π* character in the receiver triplet states. nih.govresearchgate.net According to El-Sayed's rules, spin-orbit coupling between singlet states of π-π* character and triplet states of n-π* character is significantly enhanced. Theoretical studies on 1-nitronaphthalene (B515781) have found large SOC values (around 65 cm⁻¹) between the S₁ and a nearby triplet state (T₂), which is considerably larger than typical values for organic molecules. aip.org
The primary decay channel after photoexcitation connects the Franck-Condon S₁ state directly with a receiver triplet state (Tₙ). acs.orgsemanticscholar.org
The relaxation dynamics following photoexcitation in nitronaphthalenes are complex and occur on multiple timescales. osti.gov
Singlet State Relaxation: Upon absorption of a photon, the molecule is promoted to the Franck-Condon S₁ (ππ*) state. From here, two primary, essentially barrierless, non-radiative decay channels emerge with lifetimes under 200 femtoseconds. semanticscholar.orgosti.gov
Major Pathway (ISC): The dominant channel is the ultrafast intersystem crossing to a receiver triplet state (Tₙ), as described above. semanticscholar.org
Minor Pathway (Conformational Relaxation): A secondary, minor channel involves the rotation of the NO₂ group, leading to the population of a dissociative singlet state with significant charge-transfer character. This pathway is believed to be responsible for the observed photochemistry in some nitronaphthalenes. semanticscholar.orgosti.gov
Triplet State Relaxation: Once the receiver triplet state (Tₙ) is populated via ISC, it undergoes rapid internal conversion to the lowest excited triplet state (T₁), which has ππ* character. semanticscholar.orgosti.gov This process occurs within 2-4 picoseconds. Subsequently, vibrational cooling of the "hot" T₁ state takes place on a timescale of 6 to 12 picoseconds, depending on the solvent. osti.govacs.org The fully relaxed T₁ state is relatively long-lived, decaying back to the ground state (S₀) via phosphorescence or non-radiative intersystem crossing over the course of microseconds. osti.govdtic.mil
Conformational Analysis and Energetics of Molecular Geometries
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the conformational analysis and energetics of this compound. Theoretical investigations detailing the potential energy surface, rotational barriers, and stable conformers of this specific isomer are not publicly available.
In general, the conformational preferences of substituted naphthalenes are dictated by the interplay of steric and electronic effects of the substituent groups. For this compound, the primary conformational flexibility would arise from the rotation of the nitro group (–NO₂) relative to the naphthalene ring. The naphthalene backbone itself is a rigid aromatic system.
The rotation of the C-N bond connecting the nitro group to the naphthalene ring would be the principal point of interest in a conformational analysis. The energy of the molecule would vary as a function of the dihedral angle defined by the O-N-C-C atoms. It is theoretically expected that the molecule has a planar or near-planar ground state geometry to maximize π-conjugation between the nitro group and the aromatic system. The energy barrier to rotation would be influenced by the steric hindrance from the adjacent hydrogen atom and the electronic interactions between the nitro group's oxygen atoms and the π-system of the ring.
However, without specific computational studies, it is not possible to provide quantitative data on the rotational energy barriers or the precise dihedral angles of the lowest energy conformers. Detailed research, likely employing quantum chemical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to calculate the optimized molecular geometries, transition states for rotation, and the relative energies of different conformations. Such studies would provide data for bond lengths, bond angles, and dihedral angles, which could be presented in data tables.
Given the absence of such dedicated research in the available literature, a detailed discussion with supporting data tables on the conformational analysis and energetics of this compound cannot be constructed at this time.
Emerging Research Directions and Future Perspectives in 1 Bromo 6 Nitronaphthalene Chemistry
Development of Novel Synthetic Paradigms for Regioselective Functionalization
The selective functionalization of the naphthalene (B1677914) core is a central theme in contemporary organic synthesis. For 1-bromo-6-nitronaphthalene, the presence of two distinct reactive sites—the C-Br bond and the positions activated by the nitro group—allows for a range of regioselective transformations. Modern synthetic methodologies are increasingly being applied to this substrate to unlock new chemical space.
Palladium-catalyzed cross-coupling reactions stand out as a powerful tool for the regioselective functionalization of the C1 position. The Suzuki-Miyaura coupling, for instance, enables the formation of carbon-carbon bonds by reacting the aryl bromide with a variety of boronic acids. This approach has been successfully employed for the synthesis of biaryl and polyaryl systems derived from nitronaphthalene cores. Similarly, the Buchwald-Hartwig amination offers a direct route to carbon-nitrogen bond formation, allowing for the introduction of a wide array of primary and secondary amines at the C1 position. researchgate.net These reactions are prized for their high efficiency and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.
Another important strategy for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group at the C6 position activates the naphthalene ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This allows for the displacement of the bromine atom at C1 by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing access to a diverse range of 1-substituted-6-nitronaphthalenes.
Furthermore, ipso-substitution reactions represent a valuable method for modifying the naphthalene scaffold. For instance, the catalytic ipso-nitration of bromo-derivatives of naphthalene using reagents like potassium nitrite (B80452) in the presence of a copper(II) triflate catalyst has been shown to be an effective method for producing mononitronaphthalenes with high regioselectivity. researchgate.net This strategy could potentially be adapted for further functionalization of the this compound system.
| Reaction Type | Reagents and Conditions | Resulting Functionalization |
|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | C-C bond formation at C1 |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | C-N bond formation at C1 |
| Nucleophilic Aromatic Substitution (SNAr) | Nu⁻ (e.g., RO⁻, RS⁻) | Displacement of Br at C1 by a nucleophile |
| Ipso-Substitution | e.g., KNO₂, Cu(II) catalyst | Replacement of Br at C1 with another group |
In-Depth Mechanistic Studies of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. The chemistry of this compound involves several intriguing mechanistic pathways that are the subject of ongoing research.
The mechanism of nucleophilic aromatic substitution (SNAr) on nitroaromatic halides is a classic topic in physical organic chemistry. The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex, a resonance-stabilized anionic intermediate. ijpsjournal.comresearchgate.net For this compound, the attack of a nucleophile at the C1 position leads to the formation of such a complex, with the negative charge delocalized over the naphthalene ring and the nitro group. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent departure of the bromide leaving group restores the aromaticity of the system. ijpsjournal.com The presence of the nitro group is crucial, as it significantly lowers the activation energy for the formation of the Meisenheimer complex. researchgate.net
The photochemistry of nitronaphthalene derivatives is another area of active mechanistic investigation. Upon absorption of UV light, these compounds can undergo a variety of transformations. For instance, studies on 1-nitronaphthalene (B515781) have shown that it can populate a triplet excited state upon photoexcitation. ijpsjournal.com This triplet state is a versatile reactive intermediate, capable of participating in electron transfer reactions and generating reactive oxygen species such as singlet oxygen. ijpsjournal.com The presence of a heavy atom like bromine in this compound could potentially influence the rates of intersystem crossing and subsequent photochemical reactions, a topic that warrants further exploration. These photochemical pathways could be harnessed for novel synthetic applications, such as photo-induced cross-coupling or functionalization reactions.
| Reaction Type | Key Intermediate/State | Role of the Nitro Group |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Stabilizes the anionic intermediate through resonance |
| Photochemical Reactions | Triplet Excited State | Facilitates intersystem crossing and subsequent reactions |
Computational Design and Prediction of Novel Naphthalene Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design and prediction of the properties of novel molecules before their synthesis. While specific computational studies on this compound are not yet widespread, the established methodologies for other naphthalene derivatives provide a clear roadmap for future research.
One of the primary applications of computational design is in the field of medicinal chemistry. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can be used to design novel naphthalene-based therapeutic agents. ijpsjournal.comnih.gov Starting from the this compound scaffold, a virtual library of derivatives can be generated by introducing various substituents at the C1 and other positions. These virtual compounds can then be screened for their potential to bind to specific biological targets, such as enzymes or receptors, using molecular docking simulations. Furthermore, their drug-like properties, including solubility, permeability, and potential toxicity, can be predicted using computational models. nih.gov This approach can significantly accelerate the discovery of new drug candidates by prioritizing the most promising compounds for synthesis and experimental testing.
Density Functional Theory (DFT) calculations are another powerful computational tool for investigating the electronic structure and reactivity of naphthalene derivatives. researchgate.netresearchgate.net For this compound, DFT can be used to calculate properties such as molecular orbital energies, electrostatic potential maps, and bond dissociation energies. This information can provide valuable insights into the molecule's reactivity and help to predict the outcomes of various chemical reactions. For example, by calculating the energies of reaction intermediates and transition states, DFT can be used to elucidate complex reaction mechanisms and to design more efficient catalytic systems.
Interdisciplinary Research Opportunities in Advanced Organic Synthesis
The unique electronic and structural features of functionalized nitronaphthalenes make them attractive candidates for a variety of interdisciplinary applications, particularly in materials science and medicinal chemistry. The development of novel synthetic routes to access these compounds from this compound opens up exciting avenues for collaborative research.
In materials science, there is a growing interest in the development of organic electronic materials with tailored optical and electronic properties. Nitronaphthalene derivatives are known to be electron-deficient, a property that is desirable for the creation of n-type organic semiconductors. By strategically functionalizing the this compound core, it may be possible to fine-tune the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furthermore, the introduction of specific functional groups can impart other desirable properties, such as fluorescence, which could be exploited for the development of chemical sensors and imaging agents.
The field of medicinal chemistry also offers significant opportunities for interdisciplinary research involving this compound. Nitronaphthalene derivatives have been investigated for a range of biological activities, and the ability to readily synthesize a diverse library of analogues from a common starting material is highly valuable for drug discovery programs. Collaborative efforts between synthetic chemists, computational biologists, and pharmacologists can lead to the identification of novel nitronaphthalene-based compounds with therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Q & A
Basic: What are the recommended methods for synthesizing 1-bromo-6-nitronaphthalene, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves nitration followed by bromination. For nitration, use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Bromination can be achieved using Br₂ with FeBr₃ as a catalyst. To optimize purity:
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Confirm purity using melting point analysis (mp: 38–40°C for analogous bromonitrotoluene derivatives) and NMR (¹H/¹³C) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Chromatography:
- Elemental Analysis: Validate Br and N content via combustion analysis .
Advanced: How can researchers resolve contradictions in reported toxicity data for brominated nitroaromatic compounds?
Methodological Answer:
Discrepancies often arise from varying exposure routes (inhalation vs. dermal) or model systems (in vitro vs. in vivo). To address this:
- Standardize Protocols: Follow ATSDR guidelines for toxicity studies, including consistent dosing and endpoint measurements (e.g., hematotoxicity, hepatic enzymes) .
- Meta-Analysis: Use computational tools (e.g., QSAR models) to cross-validate data across studies .
- Mechanistic Studies: Compare metabolic pathways (e.g., cytochrome P450 activation) across species using liver microsomes .
Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry and calculate Fukui indices to identify electrophilic sites (e.g., bromine vs. nitro group reactivity) .
- Solvent Modeling: Use COSMO-RS to predict solubility and reaction kinetics in polar aprotic solvents (e.g., DMF, DMSO) .
- Transition State Analysis: Simulate Suzuki-Miyaura coupling pathways to assess activation barriers for Pd-catalyzed reactions .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- Solubility: Slightly soluble in water; highly soluble in chloroform, benzene, and ethanol .
- Thermal Stability: Decomposes above 143°C (analogous to 2-bromo-6-nitrotoluene); store at 2–8°C in amber glass .
- Hazard Profile: Irritant (R36/37/38); handle with nitrile gloves and fume hoods .
Advanced: How can researchers design studies to address gaps in toxicological data for this compound?
Methodological Answer:
- Priority Endpoints: Focus on chronic exposure effects (e.g., carcinogenicity, endocrine disruption) using OECD Test Guidelines 451/453 .
- Biomarker Development: Identify urinary metabolites (e.g., thioether adducts) as exposure markers via LC-MS/MS .
- Ecotoxicology: Assess aquatic toxicity using Daphnia magna acute immobilization tests (OECD 202) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles. Use NIOSH-approved respirators for powder handling .
- Spill Management: Neutralize with sodium bicarbonate; collect residues in sealed containers for incineration .
- Waste Disposal: Follow EPA guidelines for halogenated waste (RCRA D003) .
Advanced: How does the electronic structure of this compound influence its photodegradation pathways?
Methodological Answer:
- UV-Vis Spectroscopy: Track λmax shifts under UV light to identify degradation intermediates .
- ESR Spectroscopy: Detect radical formation (e.g., nitro-to-nitrite rearrangement) during irradiation .
- Computational Modeling: Simulate excited-state dynamics using TD-DFT to predict bond cleavage sites .
Basic: What are the best practices for storing this compound to prevent decomposition?
Methodological Answer:
- Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .
- Light Sensitivity: Use amber glass to block UV-induced degradation .
- Monitoring: Regularly check for color changes (yellowing indicates nitro group reduction) .
Advanced: How can isotopic labeling (e.g., ¹⁵N) improve mechanistic studies of this compound metabolism?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
